1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one
Overview
Description
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities and have been used in the treatment of bacterial infections .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, potentially including the inhibition of key enzymes or the modulation of protein function .
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that multiple pathways could be impacted, potentially including those related to bacterial metabolism or cellular signaling .
Result of Action
Given the known biological activities of 1,8-naphthyridines, it can be inferred that the compound may have potential antibacterial effects .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, certain 1,8-naphthyridine derivatives are known to act as DNA intercalators, binding with double-stranded DNA and inhibiting DNA duplication or transcription . This interaction can lead to the suppression of cancer cell growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells by causing DNA damage and arresting the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to intercalate with DNA disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-catalyzed synthesis and ring expansion reactions. For example, the hydroamination of terminal alkynes followed by Friedländer cyclization is a widely used method. Additionally, microwave-assisted inverse electron-demand Diels–Alder reactions have been employed to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of halides and bases under controlled conditions .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to bind with DNA and inhibit cancer cell growth.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another class of naphthyridine derivatives with similar biological activities.
1,6-Naphthyridine: Known for its anticancer properties and ability to inhibit protein kinases.
1,7-Naphthyridine: Exhibits antibacterial and anti-inflammatory activities
Uniqueness
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one is unique due to its specific structural features and the diverse range of applications it offers. Its ability to act as a DNA intercalator and its potential use in various industrial applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNVOLABANBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592081 | |
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-54-1 | |
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824429-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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